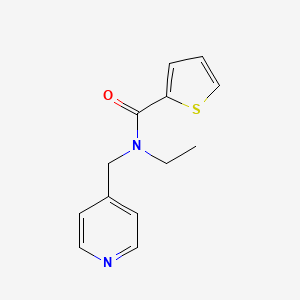

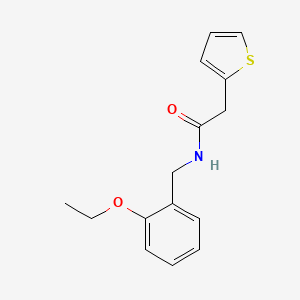

![molecular formula C19H22N4 B5555741 2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MIQ and has been the subject of several research studies. MIQ is a quinoline derivative that has shown promising results in various applications such as cancer treatment, antimalarial therapy, and neuroprotection.

科学的研究の応用

Mutagenicity and Structural Analysis

- A study highlighted the effect of methyl substitution on the mutagenicity of imidazoquinoline derivatives, emphasizing the importance of methyl group positions in enhancing or reducing mutagenic activity. This research provides insights into the structural factors influencing the biological activity of such compounds (Nagao et al., 1981).

Synthesis and Potential Therapeutic Applications

- Research focused on the synthesis and structure identification of quinoline derivatives, aimed at developing potential anti-malarial agents. This underscores the chemical versatility and potential therapeutic value of quinoline-based compounds (Guo Qian-yi, 2011).

Benzodiazepine Receptor Ligands

- A study on the synthesis and structure-activity relationships of fused imidazopyridines as benzodiazepine receptor ligands highlighted the impact of specific substitutions on receptor affinity and in vivo activity. This research contributes to the development of compounds with potential applications in treating neurological disorders (Takada et al., 1996).

Fluorescent Probes for DNA Detection

- The synthesis of novel aminated benzimidazoquinolines for potential use as fluorescent probes for DNA detection illustrates the application of quinoline derivatives in biochemical and diagnostic research. These compounds exhibit enhanced fluorescence emission intensity, making them suitable for DNA-specific detection (Perin et al., 2011).

Photocatalytic and Magnetic Properties

- A study on octamolybdate complexes constructed from a quinoline-imidazole-monoamide ligand discussed the structures and electrochemical, photocatalytic, and magnetic properties of these complexes. This research demonstrates the multifunctional applications of quinoline derivatives in materials science (Li et al., 2020).

特性

IUPAC Name |

2-methyl-4-[3-(1-methylimidazol-2-yl)piperidin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-14-12-18(16-7-3-4-8-17(16)21-14)23-10-5-6-15(13-23)19-20-9-11-22(19)2/h3-4,7-9,11-12,15H,5-6,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEOEGLKUISJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)C4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)